molecular formula C15H24N2O3S B5172131 N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5172131
M. Wt: 312.4 g/mol
InChI Key: ADKUOSVQWRYEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival, proliferation, and differentiation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

TAK-659 exerts its anti-tumor effects by selectively inhibiting N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is a key mediator of BCR signaling. BCR signaling is essential for the survival, proliferation, and differentiation of B cells, and is dysregulated in many B cell malignancies. By inhibiting N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, TAK-659 blocks BCR signaling and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies, where it inhibits BCR signaling and induces apoptosis in cancer cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which reduces the likelihood of off-target effects. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, which is an important consideration for the development of new cancer therapies. One limitation of TAK-659 is that it may not be effective in all B cell malignancies, as the sensitivity of cancer cells to N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition can vary depending on the specific genetic alterations present in the cancer cells.

Future Directions

There are several potential future directions for the development of TAK-659 as a cancer therapy. One direction is the development of combination therapies that target multiple signaling pathways in B cell malignancies, which may increase the efficacy of TAK-659. Another direction is the development of biomarkers that can predict which patients are most likely to respond to N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition, which may help to identify patients who are most likely to benefit from TAK-659 therapy. Finally, there is potential for the development of TAK-659 analogs with improved pharmacokinetic properties, which may increase the bioavailability and efficacy of the drug.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2,6-dimethylphenylamine with tert-butyl isocyanate to form N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)urea. The final step involves the reaction of this intermediate with glycine methyl ester to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B cell malignancies, where it has demonstrated potent anti-tumor activity. In a study published in the journal Blood, TAK-659 was shown to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in the journal Leukemia demonstrated that TAK-659 inhibited the growth of NHL cells and prolonged the survival of mice bearing NHL xenografts.

properties

IUPAC Name

N-tert-butyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-11-8-7-9-12(2)14(11)17(21(6,19)20)10-13(18)16-15(3,4)5/h7-9H,10H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKUOSVQWRYEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.